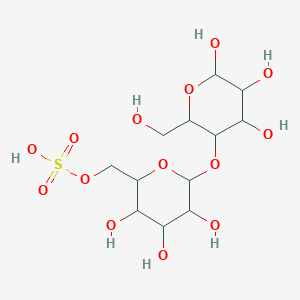
5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of 5-Aminolevulinic acid, which is a non-protein amino acid playing a crucial role in the biosynthesis of heme. The stable isotopes, carbon-13 and nitrogen-15, are incorporated into the molecule to facilitate various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves the incorporation of stable isotopes into the 5-Aminolevulinic acid molecule. The process typically starts with the precursor compounds labeled with carbon-13 and nitrogen-15. The reaction conditions are carefully controlled to ensure the incorporation of these isotopes without altering the chemical properties of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often provided as a hydrochloride salt to enhance stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt is used in stable isotope labeling studies to trace metabolic pathways and study reaction mechanisms.
Biology: In biological research, it is used to study the biosynthesis of heme and other porphyrins. The stable isotopes allow for precise tracking of the compound in metabolic studies.
Medicine: The compound is used in photodynamic therapy research for treating conditions like actinic keratosis. It helps in visualizing and targeting cancerous cells.
Industry: In industrial applications, it is used in the production of stable isotope-labeled compounds for various analytical purposes, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves its role as a precursor in the biosynthesis of heme. It is converted into protoporphyrin IX, which then chelates with iron to form heme. This process is crucial for the function of hemoproteins, including hemoglobin and cytochromes. The stable isotopes allow researchers to track and study this pathway in detail.
Comparison with Similar Compounds
5-Aminolevulinic Acid Hydrochloride: The non-labeled version of the compound.
δ-Aminolevulinic Acid-13C2,15N Hydrochloride: Another isotope-labeled variant.
5-Amino-4-oxopentanoic Acid-13C2,15N Hydrochloride: A structurally similar compound with slight variations in labeling.
Uniqueness: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 and nitrogen-15 allows for precise and accurate analysis in various research applications.
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-(15N)azanyl-4-oxo(4,5-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1,4+1,6+1; |
InChI Key |
ZLHFONARZHCSET-MBIZCHBVSA-N |
Isomeric SMILES |
C(C[13C](=O)[13CH2][15NH2])C(=O)O.Cl |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)


![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)
methylamine](/img/structure/B12072240.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)

